(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the amide bond: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of saturated rings.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide
- (2E)-N-cyclopropyl-3-(thiophen-2-yl)prop-2-enamide
- (2E)-N-cyclopropyl-3-(furan-2-yl)-N-methylprop-2-enamide
Uniqueness
(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
(E)-N-cyclopropyl-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(6-5-14-2-1-8-18-14)16(13-3-4-13)10-12-7-9-19-11-12/h1-2,5-9,11,13H,3-4,10H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKHJAOPTSEKSZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CSC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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